2-{[5-(4-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-[(3-methoxyphenyl)methyl]acetamide
CAS No.: 1021254-52-3
Cat. No.: VC11955107
Molecular Formula: C19H17BrN2O3S
Molecular Weight: 433.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021254-52-3 |
|---|---|
| Molecular Formula | C19H17BrN2O3S |
| Molecular Weight | 433.3 g/mol |
| IUPAC Name | 2-[[5-(4-bromophenyl)-1,3-oxazol-2-yl]sulfanyl]-N-[(3-methoxyphenyl)methyl]acetamide |
| Standard InChI | InChI=1S/C19H17BrN2O3S/c1-24-16-4-2-3-13(9-16)10-21-18(23)12-26-19-22-11-17(25-19)14-5-7-15(20)8-6-14/h2-9,11H,10,12H2,1H3,(H,21,23) |
| Standard InChI Key | RWTAOEZGYKNTLR-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1)CNC(=O)CSC2=NC=C(O2)C3=CC=C(C=C3)Br |
| Canonical SMILES | COC1=CC=CC(=C1)CNC(=O)CSC2=NC=C(O2)C3=CC=C(C=C3)Br |
Introduction
The compound 2-{[5-(4-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-[(3-methoxyphenyl)methyl]acetamide is a synthetic organic molecule characterized by a unique combination of functional groups, including an oxazole ring, a bromophenyl substituent, and a sulfanyl-acetamide linkage. This structure suggests potential applications in medicinal chemistry, particularly in drug discovery for antimicrobial, anticancer, or anti-inflammatory agents.
Structural Features
| Property | Details |
|---|---|
| Molecular Formula | C17H15BrN2O3S |
| Molecular Weight | ~407.28 g/mol |
| Key Functional Groups | - Oxazole ring - Bromophenyl group - Methoxybenzyl moiety - Sulfanyl-acetamide linkage |
| IUPAC Name | 2-{[5-(4-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-[(3-methoxyphenyl)methyl]acetamide |
The presence of the bromophenyl group enhances lipophilicity and electron density, which could influence receptor binding or biological activity. The oxazole ring contributes rigidity and electronic properties, while the sulfanyl-acetamide linkage provides flexibility for molecular interactions.
Synthesis Pathway
The synthesis of this compound typically involves multi-step reactions:
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Formation of the Oxazole Core:
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Cyclization of precursors such as α-halo ketones with amides or nitriles under acidic or basic conditions.
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Introduction of the Bromophenyl Group:
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Electrophilic substitution reactions or direct coupling methods (e.g., Suzuki coupling) to attach the bromophenyl group to the oxazole ring.
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Sulfanyl Linkage Formation:
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Thiolation reactions using thiol derivatives to introduce the sulfanyl group.
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Acetamide Attachment:
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Amidation reactions with methoxybenzylamine derivatives to complete the structure.
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Analytical Characterization
The compound’s structure and purity are confirmed using advanced spectroscopic techniques:
| Technique | Purpose |
|---|---|
| NMR Spectroscopy | Identifies hydrogen and carbon environments; confirms connectivity (e.g., , ). |
| Mass Spectrometry | Determines molecular weight and fragmentation patterns. |
| IR Spectroscopy | Detects functional groups via characteristic vibrational frequencies (e.g., C=O, C-S). |
| Elemental Analysis | Confirms the empirical formula through combustion analysis. |
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